2-Bromo-1,2-dichloropropane
Overview
Description
2-Bromo-1,2-dichloropropane (DBCP) is a synthetic organic compound that has been widely used as a pesticide and nematicide. It was first introduced in the 1950s and was commonly used in agriculture to control nematode infestations in crops such as bananas, pineapples, and tomatoes. However, due to its harmful effects on human health and the environment, its use has been banned in many countries since the 1970s.
Mechanism Of Action
2-Bromo-1,2-dichloropropane acts as a potent alkylating agent, which means it can add an alkyl group to DNA, RNA, or proteins, leading to mutations and cell death. It can also disrupt the normal functioning of the reproductive system by damaging the testes and ovaries.
Biochemical And Physiological Effects
2-Bromo-1,2-dichloropropane has been shown to affect the levels of certain enzymes and hormones in the body, leading to changes in metabolism and reproductive function. It can also cause oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Advantages And Limitations For Lab Experiments
2-Bromo-1,2-dichloropropane can be used in laboratory experiments to study its toxicological effects on cells and tissues. However, due to its high toxicity and carcinogenicity, it must be handled with extreme care and appropriate safety measures should be taken.
Future Directions
Further research is needed to fully understand the mechanisms underlying the toxicological effects of 2-Bromo-1,2-dichloropropane and to develop safer alternatives for pest control. Studies should also focus on the long-term effects of exposure to 2-Bromo-1,2-dichloropropane on human health and the environment. Additionally, efforts should be made to raise awareness about the dangers of 2-Bromo-1,2-dichloropropane and to promote the use of safer and more sustainable methods of pest control.
Synthesis Methods
2-Bromo-1,2-dichloropropane can be synthesized by the reaction of 1,2-dichloropropane with bromine in the presence of a catalyst such as aluminum chloride. The reaction produces 2-Bromo-1,2-dichloropropane as the main product along with some by-products.
Scientific Research Applications
2-Bromo-1,2-dichloropropane has been extensively studied for its toxicological effects on human health and the environment. It is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) and has been linked to various health problems such as infertility, cancer, and neurological disorders.
properties
IUPAC Name |
2-bromo-1,2-dichloropropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrCl2/c1-3(4,6)2-5/h2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTDPWYMNRAXHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrCl2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938964 | |
Record name | 2-Bromo-1,2-dichloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.88 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,2-dichloropropane | |
CAS RN |
17759-88-5 | |
Record name | 2-Bromo-1,2-dichloropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017759885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,2-dichloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.